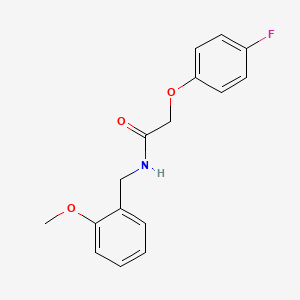

![molecular formula C16H13N3O B5653006 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5653006.png)

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, typically involves condensation reactions between 1,2-benzenediamine and aldehydes. Recent advancements have focused on green chemistry approaches, utilizing solvent-free conditions, metal-free conditions, or nanoparticle catalysts for more efficient synthesis. Various methods have been developed to optimize these reactions, highlighting the chemical versatility and synthetic interest in benzimidazole derivatives (Nguyen Thi Chung et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives possess a core structure where a benzene ring is fused to imidazole, allowing for a variety of substitutions that modify their chemical and biological properties. Structural analysis of these compounds reveals that the specific positioning of substituents on the benzimidazole backbone significantly influences their activity and interaction with biological targets. Advanced spectroscopic techniques, including NMR and mass spectrometry, play a crucial role in elucidating these molecular structures (Shikha Sharma et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the imidazole ring. These reactions are fundamental for further functionalization and the development of benzimidazole-based compounds with desired biological activities. The reactivity can be tailored by modifying the substituents on the benzimidazole core, enabling the synthesis of compounds with specific chemical properties (A. Yahyazadeh et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, such as melting point, solubility, and crystallinity, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents of the benzimidazole derivatives. Understanding these physical properties is essential for the development of benzimidazole-based materials and their application in drug formulation and other industrial applications (Barnali Maiti et al., 2016).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives are characterized by their reactivity towards various chemical agents, stability under different conditions, and their ability to form complexes with metals and other molecules. These properties are pivotal for the therapeutic and industrial applications of benzimidazole derivatives. Studies on the reactivity and stability of these compounds provide insights into their potential use in medicinal chemistry and material science (P. Singla et al., 2014).

properties

IUPAC Name |

4-benzyl-1H-imidazo[1,2-a]benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCSUOPYXMFZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5652933.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)

![[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5652947.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)

![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)

![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)

![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)

![5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B5652994.png)

![3,3-dimethyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5652998.png)

![N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)

![5-(dimethylamino)-2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5653009.png)